tert-butyl2-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is tert-butyl 2-bromo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate , as confirmed by multiple chemical databases. The nomenclature follows a hierarchical approach:
- The parent heterocycle is identified as 6H-pyrrolo[3,4-b]pyridine , a bicyclic system fusing pyrrole and pyridine rings at positions 3 and 4 of the pyrrole with the pyridine’s b-face.
- Substituents are numbered based on their positions: a bromine atom at position 2 and a tert-butoxycarbonyl group at position 6.
The compound’s CAS registry number, 1375302-76-3 , serves as a unique identifier across chemical inventories. Alternative designations include MFCD22381668 (MDL number) and the molecular formula C₁₂H₁₅BrN₂O₂ , which aligns with high-resolution mass spectrometry data. Systematic synonyms such as tert-butyl 2-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate emphasize the tautomeric hydrogen positions in the dihydro-pyrrolopyridine system.
Molecular Architecture: Pyrrolo[3,4-b]pyridine Core Analysis
The molecular framework consists of a pyrrolo[3,4-b]pyridine core, where a pyrrole ring is fused to a pyridine ring at the 3,4-positions (Figure 1). Key structural features include:
- Ring Fusion Geometry : The pyrrole’s nitrogen at position 1 aligns with the pyridine’s nitrogen at position 3, creating a planar bicyclic system. This arrangement is corroborated by X-ray diffraction studies of analogous pyrrolopyridines.
- Substituent Orientation : The bromine atom occupies position 2 on the pyrrole ring, while the tert-butoxycarbonyl group is esterified to the bridgehead nitrogen at position 6. This configuration is evident in the SMILES notation CC(C)(C)OC(=O)N1CC2=CC=C(Br)N=C2C1 , which maps atomic connectivity.
- Tautomerism : The 5H,6H,7H designation reflects positional isomerism of hydrogens across the saturated carbons in the pyrrolidine-like portion of the molecule.
Comparative analysis with the crystallographic data of 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)pyridine (CAS 1228014-35-4) reveals that ring fusion position critically influences π-π stacking interactions and hydrogen bonding patterns.
Crystallographic Data and Conformational Studies
While direct single-crystal X-ray data for tert-butyl 2-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate remains unpublished, inferences are drawn from related structures:
- Unit Cell Parameters : Analogous pyrrolo[3,4-b]pyridine derivatives crystallize in triclinic or monoclinic systems with unit cell volumes near 900–1000 ų.
- Conformational Rigidity : The tert-butyl group imposes steric hindrance, locking the carboxylate moiety in an equatorial orientation relative to the bicyclic core. This is consistent with NMR studies showing restricted rotation about the N6-C(O) bond.
- Intermolecular Interactions : In similar compounds, N–H···N hydrogen bonds and π-π stacking (centroid distances: 3.6–3.7 Å) stabilize crystal lattices.
Table 1 : Comparative crystallographic parameters of pyrrolopyridine derivatives
Comparative Analysis with Isomeric Pyrrolopyridine Systems
Pyrrolopyridines exhibit structural diversity based on ring fusion positions, which dramatically alter electronic and steric properties:
- Pyrrolo[2,3-b]pyridines : Exemplified by tert-butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS 1228014-35-4), this isomer fuses the pyrrole at positions 2 and 3 to the pyridine’s b-face. The resultant geometry permits stronger hydrogen bonding due to exposed NH groups, unlike the shielded N6 in the [3,4-b] isomer.
- Pyrrolo[3,4-c]pyridines : These isomers display reversed substituent effects, with electron-withdrawing groups at position 3 enhancing aromaticity in the pyridine ring.
- Electronic Effects : Bromination at position 2 in the [3,4-b] system increases electrophilicity at adjacent carbons, facilitating cross-coupling reactions—a property less pronounced in [2,3-b] analogs.
Table 2 : Key differences between pyrrolopyridine isomers
| Property | Pyrrolo[3,4-b]pyridine | Pyrrolo[2,3-b]pyridine |
|---|---|---|
| Ring Fusion Positions | Pyrrole C3–C4 to Pyridine | Pyrrole C2–C3 to Pyridine |
| NH Group Accessibility | Shielded by tert-butyl group | Exposed for hydrogen bonding |
| Electrophilic Sites | C2 (bromine adjacent) | C4 (bromine distal) |
| Synthetic Applications | Suzuki-Miyaura coupling | Nucleophilic substitution |
Properties
IUPAC Name |
tert-butyl 2-bromo-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c1-12(2,3)17-11(16)15-6-8-4-5-10(13)14-9(8)7-15/h4-5H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHMWUZWVPZOOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)N=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate typically involves the following steps:
Formation of the Pyrrolo[3,4-b]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an α,β-unsaturated carbonyl compound.
Industrial Production Methods: In an industrial setting, the production of tert-butyl 2-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-butyl 2-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation and Reduction: The compound can undergo oxidation reactions to introduce functional groups such as hydroxyl or carbonyl groups. Reduction reactions can be used to modify the pyridine ring or reduce the ester group to an alcohol.
Coupling Reactions: The bromine atom can participate in palladium-catalyzed coupling reactions such as Suzuki, Heck, or Sonogashira couplings to form carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF at elevated temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Coupling Reactions: Palladium catalysts with appropriate ligands under inert atmosphere.
Major Products:
Substitution Products: Azides, thiocyanates, and amines.
Oxidation Products: Alcohols, ketones, and carboxylic acids.
Coupling Products: Biaryl compounds, styrenes, and alkynes.
Scientific Research Applications
Introduction to tert-butyl 2-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate
tert-butyl 2-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate is a heterocyclic compound with significant potential in various scientific research applications. Its unique structural characteristics lend it to a range of uses in medicinal chemistry, materials science, and organic synthesis. This article provides a comprehensive overview of its applications, supported by case studies and data tables.
Medicinal Chemistry
tert-butyl 2-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate has been investigated for its biological activities and potential therapeutic applications:
- Anticancer Activity: Research indicates that derivatives of pyrrolopyridine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the pyrrolopyridine structure can enhance its ability to inhibit tumor growth .
- Antimicrobial Properties: The compound has demonstrated promising antibacterial and antifungal activities in preliminary studies. Its efficacy against resistant strains of bacteria is particularly noteworthy .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Reagent in Coupling Reactions: It can be utilized in cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .
- Intermediate for Drug Development: Its unique functional groups allow it to act as an intermediate in the synthesis of more complex pharmaceutical agents .
Material Science
In material science, tert-butyl 2-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate has been explored for its potential use in:
- Polymer Chemistry: The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities .
- Nanomaterials: Research is ongoing into its application in the development of nanostructured materials for electronics and catalysis .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry examined various pyrrolopyridine derivatives for their anticancer properties. The findings indicated that certain modifications to the tert-butyl 2-bromo derivative significantly increased its potency against prostate cancer cells. The study highlighted structure-activity relationships that could guide future drug design efforts .
Case Study 2: Organic Synthesis Applications
In a recent publication focused on synthetic methodologies, researchers demonstrated the utility of tert-butyl 2-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate as a key intermediate for synthesizing novel heterocyclic compounds with potential biological activity. This work illustrates the compound's role in expanding the toolkit available for chemists engaged in drug discovery .
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cell lines | |
| Antimicrobial | Activity against resistant bacteria |
Table 2: Synthetic Applications
Mechanism of Action
The mechanism of action of tert-butyl 2-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate depends on its specific application. In drug development, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The bromine atom and the pyrrolo[3,4-b]pyridine core can interact with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the desired biological effect .
Comparison with Similar Compounds
Substituent Position and Halogen Variation
The position of the halogen (bromine, chlorine) and its electronic effects significantly influence reactivity and applications. Key analogs include:
Key Insights :
Comparison of Yields :
- Amino/cyano-substituted analogs achieve moderate yields (36%) due to challenges in stereocontrol .
Physical Properties
Notable Trends:
Biological Activity
Tert-butyl2-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate is a compound belonging to the pyrrolo[3,4-b]pyridine family, which has garnered significant attention due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound's structure can be represented as follows:
Pharmacological Properties
Pyrrolo[3,4-b]pyridine derivatives are known for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The specific biological activities of this compound have been explored in various studies.
Anticancer Activity
Recent studies have indicated that pyrrolo[3,4-b]pyridine derivatives exhibit potent anticancer properties. For instance:
- Mechanism of Action : These compounds often inhibit key signaling pathways involved in cancer cell proliferation and survival. Notably, they can target receptor tyrosine kinases (RTKs), which play a critical role in tumor growth.
- In Vitro Studies : In vitro assays demonstrated that certain derivatives of pyrrolo[3,4-b]pyridine can significantly inhibit the growth of various cancer cell lines. For example, compounds showed IC50 values in the nanomolar range against specific cancer targets such as c-Met kinase and TRKA .
| Compound | Target | IC50 (nM) | Cell Line |
|---|---|---|---|
| Compound I | c-Met | 0.39 | A549 |
| Compound II | c-Met | 0.92 | MDA-MB-231 |
| Compound III | TRKA | <10 | Various |
Neuroprotective Effects
Pyrrolo[3,4-b]pyridines have also been investigated for their neuroprotective properties. Studies suggest that these compounds can modulate neurotransmitter systems and exhibit anti-inflammatory effects in neuronal cells. This action may provide therapeutic benefits in neurodegenerative diseases.
Case Studies
- Study on Antitumor Activity : A study evaluated a series of pyrrolo[3,4-b]pyridine derivatives for their antiproliferative effects on breast cancer models. The results indicated that certain compounds could reduce tumor size significantly in vivo .
- Neuroprotection Research : Another investigation focused on the neuroprotective potential of pyrrolo[3,4-b]pyridine derivatives against oxidative stress-induced neuronal damage. The results highlighted the ability of these compounds to enhance cell survival rates under stress conditions .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrrolo[3,4-b]pyridine derivatives. Modifications at specific positions on the pyridine ring can enhance potency and selectivity against targeted pathways.
Key Findings:
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for tert-butyl 2-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate to maximize yield and purity?
- Methodology : Optimize reaction parameters using a stepwise approach. For example:
- Reagent selection : Use palladium catalysts or Suzuki-Miyaura coupling partners (as seen in analogous pyrrolopyridine derivatives) to introduce functional groups while preserving the tert-butyl carboxylate moiety .
- Temperature control : Maintain reactions at 0–25°C to prevent thermal decomposition of sensitive intermediates .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for high-purity isolation .
Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?
- Methodology :
- NMR spectroscopy : Use H NMR to identify proton environments (e.g., tert-butyl group at ~1.4 ppm, pyrrolo[3,4-b]pyridine protons at 6–8 ppm) and C NMR to confirm carbonyl (C=O) and bromine-substituted carbons .
- Mass spectrometry : Apply HRMS (ESI-TOF) to verify molecular weight (e.g., CHBrNO with exact mass ~323.04 g/mol) .
- HPLC : Utilize C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. How should the compound be stored to ensure long-term stability?
- Methodology : Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis of the tert-butyl ester or bromine displacement . Use amber vials to avoid photodegradation .
Advanced Research Questions
Q. How can computational chemistry predict reactivity in derivatives of this compound?
- Methodology :
- Reaction path search : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model intermediates and transition states for bromine substitution or ring functionalization .
- Machine learning : Train models on existing pyrrolopyridine reaction datasets to predict optimal catalysts or solvents .
Q. What strategies resolve contradictory data between spectroscopic and crystallographic analyses?
- Case example : If NMR suggests a planar pyrrolopyridine ring but X-ray crystallography reveals puckering:
- Dynamic effects : Perform variable-temperature NMR to assess conformational flexibility .
- Computational validation : Use molecular dynamics simulations to reconcile static (X-ray) and dynamic (NMR) data .
Q. How can multi-step syntheses be designed using this compound as a key intermediate?
- Methodology :
- Retrosynthetic analysis : Deconstruct target molecules (e.g., kinase inhibitors) to identify steps where the bromine or carboxylate group enables cross-coupling or deprotection .
- Protecting group strategy : Retain the tert-butyl carboxylate for late-stage deprotection to introduce hydrophilic groups .
Data Contradiction Analysis
Q. How to address discrepancies in reaction yields reported across literature?
- Root cause analysis :
- Parameter variability : Compare reaction temperatures, catalyst batches, and solvent purity .
- Side reactions : Use LC-MS to detect byproducts (e.g., debromination or ester hydrolysis) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
